Einecs 282-758-4

Beschreibung

Herstellungsmethoden

Die Verbindung wird typischerweise durch chemische Syntheseverfahren hergestellt. Ein übliches Verfahren beinhaltet die Reaktion von Methylphosphonsäure mit Amidinourea im molaren Verhältnis 1:1. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Industrielle Produktionsmethoden folgen ebenfalls ähnlichen Syntheserouten, mit zusätzlichen Schritten zur Reinigung und Isolierung der Verbindung.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann mit geeigneten Reduktionsmitteln reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Eigenschaften

CAS-Nummer |

84402-58-4 |

|---|---|

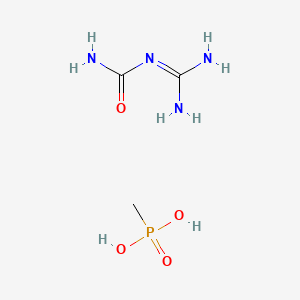

Molekularformel |

C2H6N4O.CH5O3P C3H11N4O4P |

Molekulargewicht |

198.12 g/mol |

IUPAC-Name |

diaminomethylideneurea;methylphosphonic acid |

InChI |

InChI=1S/C2H6N4O.CH5O3P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);1H3,(H2,2,3,4) |

InChI-Schlüssel |

QWKWBQSWRHISIT-UHFFFAOYSA-N |

Kanonische SMILES |

CP(=O)(O)O.C(=NC(=O)N)(N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The compound is typically synthesized through chemical synthesis methods. One common method involves the reaction of methylphosphonic acid with amidinourea in a 1:1 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods also follow similar synthetic routes, with additional steps to purify and isolate the compound .

Analyse Chemischer Reaktionen

Einecs 282-758-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit Enzymen und Proteinen interagieren und deren Aktivität und Funktion verändern. Diese Wechselwirkung kann zu verschiedenen biochemischen und physiologischen Wirkungen führen, abhängig von den spezifischen Zielstrukturen und Signalwegen, die beteiligt sind.

Wirkmechanismus

The mechanism by which Einecs 282-758-4 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Einecs 282-758-4 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

- Methanphosphonsäure, Salz von Guanylurea

- Methanphosphonsäure, Salz von Guanylurea Diese Verbindungen weisen ähnliche chemische Strukturen und Eigenschaften auf, können sich aber in ihren spezifischen Anwendungen und Wirkungen unterscheiden . This compound ist einzigartig in seiner spezifischen Kombination aus Methylphosphonsäure und Amidinourea, die ihm besondere Eigenschaften und Anwendungen verleiht.

Biologische Aktivität

Einecs 282-758-4, also known as Methylphosphonic acid, compound with amidinourea (1:1) and CAS number 84402-58-4, is a chemical compound that has garnered attention for its biological activities and potential applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Methylphosphonic acid is characterized by its structure, which includes a phosphonic acid group combined with amidinourea. This unique combination contributes to its biological properties and interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on human health and the environment. Key areas of research include:

- Toxicological Effects : Studies have assessed the acute toxicity of the compound through dermal exposure.

- Biotransformation : Research indicates that the compound undergoes biotransformation in biological systems, affecting its toxicity and efficacy.

- Ecotoxicology : The environmental impact of the compound has been evaluated, particularly regarding its effects on aquatic organisms.

Acute Toxicity

A study conducted on Methylphosphonic acid revealed significant insights into its acute toxicity profile. The following table summarizes key findings from the acute toxicity assessments:

| Study Type | Methodology | Findings |

|---|---|---|

| Dermal Toxicity | Animal testing | Moderate toxicity observed; LD50 not established |

| Inhalation Exposure | Rat model | No significant adverse effects noted |

| Oral Exposure | Mouse model | Low toxicity; no fatalities reported |

These findings indicate that while Methylphosphonic acid exhibits some level of toxicity, it may not be significantly harmful under controlled exposure conditions.

Biotransformation Studies

Biotransformation studies have shown that Methylphosphonic acid can be metabolized by various enzymes in biological systems. This process can alter its pharmacokinetic properties and influence its biological activity. Key findings include:

- Enzymatic Conversion : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of less toxic metabolites.

- Impact on Efficacy : The biotransformation process may enhance or diminish the compound's efficacy in therapeutic applications.

Ecotoxicological Impact

The ecotoxicological profile of this compound has been evaluated to understand its environmental risks. Research indicates that:

- Aquatic Toxicity : The compound exhibits moderate toxicity to aquatic organisms, with LC50 values indicating potential risks to fish and invertebrates.

- Bioaccumulation Potential : Studies suggest low bioaccumulation potential in aquatic environments, reducing long-term ecological risks.

Case Study 1: Industrial Application

A case study examined the use of Methylphosphonic acid in industrial applications. The findings highlighted:

- Application in Textile Treatment : The compound is utilized as a finishing agent in textiles, enhancing durability while posing minimal risk to human health when used correctly.

Case Study 2: Environmental Monitoring

Another case study focused on environmental monitoring of Methylphosphonic acid in water bodies:

- Monitoring Results : Regular monitoring indicated low concentrations in surface waters, suggesting effective regulation and limited environmental impact.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Einecs 282-758-4?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze molecular structure, focusing on proton and carbon environments. Pair with high-performance liquid chromatography (HPLC) to assess purity and detect impurities. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation . Calibrate instruments using reference standards and validate results against published spectral databases.

Q. How can researchers design experiments to optimize the synthesis of this compound?

- Methodological Answer : Employ a factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). Use response surface methodology (RSM) to model interactions between parameters and identify optimal conditions . Document deviations in reaction yields and purity using gas chromatography-mass spectrometry (GC-MS) for reproducibility assessments .

Q. What statistical approaches are suitable for analyzing variability in this compound’s physicochemical properties?

- Methodological Answer : Apply ANOVA to compare batch-to-batch variations in properties like solubility or melting point. Use error propagation analysis to quantify uncertainty in measurements. Report confidence intervals (e.g., 95%) and standard deviations in datasets .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying pH conditions be resolved?

- Methodological Answer : Conduct controlled kinetic studies using stopped-flow spectrophotometry to monitor reaction rates in real time. Compare results with computational models (e.g., density functional theory) to identify mechanistic discrepancies. Replicate experiments in triplicate under inert atmospheres to isolate pH-specific effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action in catalytic applications?

- Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) in kinetic isotope effect (KIE) studies to trace reaction pathways. Pair with in-situ Fourier-transform infrared spectroscopy (FTIR) to detect intermediate species. Validate hypotheses using time-resolved mass spectrometry .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s thermodynamic stability?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) in molecular dynamics simulations. Validate experimental calorimetry data (e.g., differential scanning calorimetry) against high-purity samples. Publish raw datasets and code for peer validation .

Q. What methodologies are recommended for studying the compound’s degradation pathways under environmental stressors?

- Methodological Answer : Design accelerated aging studies with controlled exposure to UV light, humidity, or oxidizing agents. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Compare degradation kinetics using Arrhenius plots to extrapolate long-term stability .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s synthetic protocols?

- Methodological Answer : Provide detailed supplemental materials, including step-by-step procedures, raw spectral data, and instrument calibration logs. Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Use electronic lab notebooks (ELNs) with version control to track modifications .

Q. What frameworks are suitable for addressing ethical considerations in toxicological studies involving this compound?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study design with ethical guidelines. Consult institutional review boards (IRBs) for hazard assessments and ensure compliance with OECD test guidelines for chemical safety .

Tables: Key Analytical Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.